molecular formula C6H10N2O B1284433 (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine CAS No. 859850-62-7

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Cat. No.: B1284433
CAS No.: 859850-62-7
M. Wt: 126.16 g/mol
InChI Key: VZLPNCZDDQNCNG-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a heterocyclic compound that features an oxazole ring substituted with two methyl groups at positions 2 and 5, and a methylamine group at position 4

Scientific Research Applications

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

It’s known to be hazardous and can cause respiratory irritation . The respiratory system is a potential target organ .

Mode of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . This suggests that it interacts with biological tissues, possibly through chemical reactions or physical interactions, leading to these adverse effects.

Pharmacokinetics

Safety data suggests that it can be absorbed through the skin and respiratory tract, indicating that it has some degree of bioavailability .

Result of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . These effects suggest that it can cause significant cellular damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action and stability might be influenced by factors such as air quality, temperature, and humidity.

Biochemical Analysis

Biochemical Properties

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, acids, and reducing agents . These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity . Additionally, it may cause respiratory irritation, suggesting an impact on respiratory cells and tissues . These effects highlight the importance of handling this compound with care in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can cause skin corrosion and serious eye damage by interacting with cellular membranes and proteins . The compound’s ability to cause respiratory irritation suggests that it may interfere with respiratory enzymes and proteins, leading to cellular dysfunction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is considered hazardous and can cause severe skin burns and eye damage upon prolonged exposure . Its stability and degradation over time can influence its long-term effects on cellular function, making it crucial to monitor its use in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it can cause toxic or adverse effects, such as severe skin burns and respiratory irritation . These threshold effects highlight the importance of determining the appropriate dosage for experimental and therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to the formation of new metabolites or the modification of existing ones, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, thereby influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,3-oxazole with formaldehyde and ammonia or a primary amine. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.

    (2,5-Dimethyl-1,3-oxazol-4-yl)acetic acid: This compound features a carboxylic acid group at position 4.

Uniqueness

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPNCZDDQNCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586551
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-62-7
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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